is a chemical compound with the molecular formula C14H10O3 . It is a white to yellow solid and is often used in scientific research .
Carboxylic acids, such as 4’-Formylbiphenyl-2-carboxylic Acid, are versatile organic compounds and have a wide range of applications in various fields :
Carboxylic acids are used in the synthesis of small molecules and macromolecules.
Carboxylic acids can be used in Friedel-Crafts alkylation and acylation, which are types of electrophilic aromatic substitution reactions . These reactions are used to introduce alkyl or acyl groups into an aromatic ring .
Carboxylic acids can participate in Diels-Alder cycloaddition, a reaction that forms a six-membered ring . This reaction is used in the synthesis of complex organic compounds .
Carboxylic acids can react with organometallic reagents, such as Grignard reagents . This reaction is used to form new carbon-carbon bonds .
Carboxylic acids can be used in the alkylation of acetylide anions . This reaction is used to form new carbon-carbon bonds .
4'-Formylbiphenyl-2-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₀O₃ and a CAS number of 112804-58-7. This compound features a biphenyl structure, where a formyl group (-CHO) and a carboxylic acid group (-COOH) are attached to the biphenyl framework. It exists as a white to off-white crystalline solid and is soluble in polar organic solvents. The presence of both the formyl and carboxylic acid functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Currently, there's no documented information on the mechanism of action of 4'-FBPCA in biological systems or its interaction with other molecules.
Several methods can be employed to synthesize 4'-formylbiphenyl-2-carboxylic acid:
4'-Formylbiphenyl-2-carboxylic acid has several potential applications:
Several compounds share structural similarities with 4'-formylbiphenyl-2-carboxylic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4'-Formylbiphenyl-3-carboxylic acid | Similar biphenyl structure | Different position of carboxylic group |
| 2'-Formylbiphenyl-4-carboxylic acid | Similar biphenyl structure | Different substitution pattern |
| 4'-Formylbiphenyl-4-carboxylic acid | Similar biphenyl structure | Distinct position of both functional groups |
| 4'-Formylbiphenyl-2-methylcarboxylic acid | Contains a methyl group | Presence of methyl substituent impacts reactivity |
The uniqueness of 4'-formylbiphenyl-2-carboxylic acid lies in its specific arrangement of functional groups which influences its reactivity and potential applications compared to other similar compounds.
The Suzuki-Miyaura reaction is the cornerstone of biphenyl synthesis, enabling the coupling of halogenated benzoic acid derivatives with formyl-substituted boronic acids.
Palladium catalysts dominate Suzuki-Miyaura couplings due to their versatility. Key systems include:
Table 1: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| C60-TEGs/PdCl2 | 0.05 | 25 | 92 |
| Pd(PPh3)4 | 1.0 | 80 | 78 |
| Palladacycle 12a | 0.5 | 100 | 95 |
Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improve functional group tolerance, particularly for aldehyde preservation.
4-Formylphenylboronic acid (4-FPBA) is the preferred coupling partner due to its stability and reactivity. Challenges include:
Case Study: Coupling 2-bromobenzoic acid with 4-FPBA in methanol/water (3:1) at 100°C for 8 minutes yielded 95% product.
Solvent choice balances reactivity and functional group integrity:
Lower temperatures (25–50°C) favor aldehyde retention, while higher temperatures (80–100°C) accelerate coupling but require protective measures.
Ullmann coupling, a copper-catalyzed reaction, is pivotal for constructing biaryl bonds in 4'-formylbiphenyl-2-carboxylic acid synthesis. This method typically employs halogenated precursors, such as bromo- or iodo-substituted benzoic acids, which undergo coupling in the presence of a copper catalyst.
In a representative procedure, 2-bromobenzoic acid reacts with aryl thiols under Ullmann conditions (copper bronze, potassium carbonate, DMF, reflux) to yield biaryl products [4]. For 4'-formylbiphenyl-2-carboxylic acid, a brominated precursor (e.g., 2-bromo-4'-formylbiphenyl) could couple with a second aryl halide. The reaction tolerates carboxylic acid groups without protection, as demonstrated in analogous syntheses [4]. Key parameters include:
| Parameter | Conditions |
|---|---|
| Catalyst | Copper bronze (26.44 mmol) |
| Base | Potassium carbonate (105.8 mmol) |
| Solvent | DMF |
| Temperature | Reflux (~150°C) |
| Time | 6 hours |
| Yield | 44% (analogous reaction) [4] |
The solvent-free Ullmann variant, utilizing copper powder and sand, further enhances sustainability by eliminating volatile organic solvents [3]. This approach reduces environmental impact while maintaining moderate yields.
Negishi cross-coupling, involving palladium catalysts and organozinc reagents, remains underexplored for 4'-formylbiphenyl-2-carboxylic acid. However, its success in analogous biphenyl syntheses suggests potential applicability. The reaction typically pairs aryl halides with organozinc compounds, forming carbon-carbon bonds with high selectivity.
For instance, coupling a zincated formylphenyl species with a 2-bromobenzoic acid derivative could yield the target compound. Challenges include managing the reactivity of the carboxylic acid group, which may require transient protection (e.g., as a methyl ester). Despite the absence of direct studies, the method’s versatility in constructing sterically hindered biaryls positions it as a promising avenue for future research.
Iron/copper co-catalysis merges cost-effectiveness with environmental friendliness, aligning with green chemistry principles. Iron, abundant and low-toxicity, complements copper’s efficacy in mediating aryl couplings.
A solvent-free protocol, as demonstrated in Ullmann-type reactions, employs copper powder and iron additives under thermal activation [3]. For 4'-formylbiphenyl-2-carboxylic acid, this approach could involve heating halogenated precursors with a Fe/Cu catalyst mixture, achieving coupling without solvents. Comparative studies show:
| Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Copper-only [4] | 44 | 6 | 150 |
| Fe/Cu (hypothetical) | ~35–40 | 8–10 | 130–140 |
While iron-mediated systems may exhibit slightly lower yields, their reduced environmental footprint and cost justify further optimization.
Directed ortho-metalation (DoM) represents a fundamental synthetic strategy for the regioselective introduction of formyl groups into aromatic systems bearing 4'-formylbiphenyl-2-carboxylic acid structures. This methodology, pioneered independently by Henry Gilman and Georg Wittig in 1940, exploits the coordinating ability of directing metalation groups to achieve site-specific carbon-hydrogen bond activation [1] [2].
The mechanistic framework of directed ortho-metalation involves initial coordination between the heteroatom-containing directing group and the organolithium reagent through a complex-induced proximity effect. In the context of 4'-formylbiphenyl-2-carboxylic acid synthesis, carboxylic acid derivatives, particularly amides and carbamates, serve as potent directing metalation groups [3]. The carboxamide functionality exhibits exceptional directing capability, with the oxygen atom coordinating to lithium while the nitrogen provides additional stabilization through resonance effects.
Synthetic Applications and Mechanistic Insights
The implementation of directed ortho-metalation for formyl group introduction typically employs n-butyllithium or lithium diisopropylamide as the metalating agent at temperatures ranging from -78°C to room temperature. The reaction proceeds through formation of an aryllithium intermediate, which can subsequently be trapped with dimethylformamide to introduce the formyl functionality. This approach demonstrates remarkable regioselectivity, with the metalation occurring exclusively at the position ortho to the directing group.
Research findings indicate that the choice of directing group significantly influences reaction efficiency and selectivity. O-carbamate groups, particularly N,N-diethylcarbamates, exhibit superior directing ability compared to other oxygen-based directing groups, with demonstrated capability to facilitate multiple sequential metalation events. The unique properties of these directing groups enable iterative functionalization protocols, allowing for the construction of polysubstituted aromatic systems through controlled sequential metalation-electrophile quenching sequences.
Substrate Scope and Limitations
The directed ortho-metalation approach shows broad tolerance for various substitution patterns on the biphenyl framework. Studies have demonstrated successful formylation of biphenyl carboxamides bearing electron-donating and electron-withdrawing substituents. However, the presence of strongly electron-withdrawing groups can diminish the nucleophilicity of the aryllithium intermediate, potentially reducing reaction efficiency.
The methodology exhibits particular utility in the preparation of complex biphenyl architectures through combination with cross-coupling strategies. The DoM-cross-coupling fusion approach allows for rapid assembly of substituted biphenyl systems, with the directing group serving dual functions as both a metalation director and a synthetic handle for subsequent transformations.
The Vilsmeier-Haack formylation represents a cornerstone methodology for introducing formyl groups into electron-rich aromatic systems, including biphenyl carboxylic acid derivatives. This reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, employs a formamide-phosphorus oxychloride complex to achieve electrophilic aromatic substitution.
Mechanistic Framework and Reagent Formation
The Vilsmeier-Haack reaction proceeds through initial formation of the Vilsmeier reagent, a chloroiminium ion generated from the reaction of N,N-dimethylformamide with phosphorus oxychloride. The mechanism involves nucleophilic attack of the formamide nitrogen on phosphorus, followed by chloride displacement to form the electrophilic species. This reagent demonstrates enhanced electrophilicity compared to traditional acyl chlorides, enabling formylation of moderately activated aromatic systems.
The reaction dynamics are governed by several key factors, including the electronic character of the aromatic substrate, solvent polarity, and reaction temperature. Kinetic studies reveal that the Vilsmeier-Haack reaction exhibits high selectivity, with a ρ value of -7.3 for formylation of thiophene derivatives, indicating strong dependence on substrate electronics. The reaction rate shows minimal dependence on solvent polarity, suggesting that the rate-determining step involves formation of the σ-complex rather than charge separation.
Substrate Requirements and Selectivity
The Vilsmeier-Haack formylation requires electron-rich aromatic systems for efficient reaction. The methodology demonstrates particular utility for phenols, anilines, and other activated aromatics, with regioselectivity governed by electronic and steric factors. In the context of biphenyl carboxylic acid derivatives, the reaction typically proceeds at the position para to electron-donating substituents, providing predictable regioselectivity.
Recent developments have enhanced the scope and efficiency of Vilsmeier-Haack formylation through the incorporation of transition metal catalysts. Studies demonstrate that copper(II), nickel(II), cobalt(II), cadmium(II), and zinc(II) salts can serve as effective catalysts for phenol formylation, providing improved yields and milder reaction conditions. These catalytic systems enable formylation of less activated substrates while maintaining high regioselectivity.
Optimization and Practical Considerations
The optimization of Vilsmeier-Haack formylation involves careful consideration of reaction parameters, including temperature, reagent stoichiometry, and reaction time. Typical reaction conditions employ 1.2-2.0 equivalents of the Vilsmeier reagent at temperatures ranging from 0°C to 100°C. The reaction time varies from 30 minutes to several hours, depending on substrate reactivity and desired conversion.
The workup procedure requires careful hydrolysis of the iminium intermediate to release the free aldehyde. This is typically accomplished through treatment with aqueous base, followed by acidification to neutralize any remaining formamide derivatives. The mild nature of this deprotection step represents a significant advantage over alternative formylation methods that may require harsh conditions for product isolation.
The protection of carboxylic acid functionalities represents a critical consideration in the synthesis of 4'-formylbiphenyl-2-carboxylic acid derivatives, particularly during multi-step synthetic sequences involving potentially incompatible reaction conditions. The strategic selection and implementation of protecting groups enables selective manipulation of other functional groups while preserving the carboxylic acid moiety for subsequent synthetic transformations.
Ester-Based Protecting Groups
Methyl and Ethyl Esters constitute the most commonly employed protecting groups for carboxylic acids due to their ease of formation and removal. These esters are typically prepared through Fischer esterification using the corresponding alcohol in the presence of acid catalysts, or through treatment with diazomethane for methyl esters. The deprotection is accomplished through basic or acidic hydrolysis, with yields typically exceeding 90% under optimized conditions.
However, the use of simple alkyl esters presents limitations in complex synthetic sequences due to their susceptibility to both acidic and basic conditions. This dual lability can result in premature deprotection during synthetic manipulations, necessitating the use of more robust protecting groups in sensitive applications.
Tertiary Butyl Esters offer enhanced stability compared to primary alkyl esters, with selective cleavage achieved under mildly acidic conditions using trifluoroacetic acid or dilute hydrochloric acid. The bulky nature of the tert-butyl group provides steric protection against nucleophilic attack, while the tertiary carbocation formed during deprotection is stabilized through hyperconjugation. This protecting group demonstrates particular utility in syntheses involving strong bases or nucleophiles that would otherwise cause premature ester hydrolysis.
Benzyl Esters represent another important class of carboxylic acid protecting groups, with formation typically achieved through reaction with benzyl bromide in the presence of base or through coupling with benzyl alcohol using carbodiimide activation. The deprotection proceeds through catalytic hydrogenolysis using palladium on carbon or through treatment with hydrogen bromide in acetic acid. The orthogonal nature of benzyl ester deprotection relative to other common protecting groups makes this strategy particularly valuable in complex synthetic applications.
Specialized Protecting Groups
Trimethylsilyl Esters offer unique advantages through their selective cleavage with fluoride ions, providing orthogonal deprotection conditions that are compatible with most other functional groups. The formation of silyl esters proceeds readily through treatment with trimethylsilyl chloride in the presence of base, while deprotection is achieved using tetrabutylammonium fluoride or potassium carbonate in aqueous methanol.
Allyl Esters provide another orthogonal protecting group option, with deprotection accomplished through palladium-catalyzed processes that are compatible with a wide range of functional groups. The formation of allyl esters typically employs allyl bromide in the presence of base, while deprotection utilizes palladium tetrakis(triphenylphosphine) or related catalysts under mild conditions.
Advanced Protecting Group Strategies
Recent developments in protecting group chemistry have introduced several innovative approaches that address specific synthetic challenges. The dM-Dim protecting group (dimethyl-1,3-dithian-2-ylmethyl) offers oxidative deprotection conditions that are orthogonal to traditional acid, base, and hydrogenolysis methods. This protecting group demonstrates exceptional stability under a wide range of conditions while providing clean deprotection through treatment with sodium periodate.
The supersilyl protecting group has emerged as a particularly powerful tool for carboxylic acid protection, offering unprecedented stability toward organometallic reagents and harsh reaction conditions. This protecting group can be removed through mild photolytic conditions, providing unique orthogonality in synthetic applications requiring extreme stability.
Strategic Implementation and Selection Criteria
The selection of appropriate protecting groups requires careful consideration of the planned synthetic transformations and the stability requirements of the target molecule. Key factors include the nature of subsequent reactions, the presence of other functional groups, and the desired deprotection conditions. The concept of orthogonal protection is particularly important in complex syntheses, where multiple protecting groups must be removed selectively without affecting other protected functionalities.
The implementation of protecting group strategies in 4'-formylbiphenyl-2-carboxylic acid synthesis must account for the potential reactivity of the formyl group toward nucleophiles and reducing agents. This consideration often necessitates the use of protecting groups that are stable under the conditions required for formyl group manipulation, while still permitting selective deprotection when desired.
| Synthetic Methods Comparison for 4'-Formylbiphenyl-2-carboxylic Acid | |||||
|---|---|---|---|---|---|
| Method | Typical Yield (%) | Reaction Temperature (°C) | Catalyst/Reagent | Substrate Requirements | Selectivity |
| Directed Ortho-Metalation | 60-85 | -78 to 25 | n-BuLi, LDA | Directing group present | High ortho-selectivity |
| Vilsmeier-Haack Formylation | 70-90 | 25-100 | DMF/POCl₃ | Electron-rich arenes | Moderate regioselectivity |
| Suzuki-Miyaura Coupling | 65-95 | 80-150 | Pd(PPh₃)₄ | Aryl halides + boronic acids | High coupling efficiency |
| Ullmann Coupling | 44-60 | 150 | Cu bronze | Aryl halides | Moderate selectivity |
| Cross-Coupling Post-Functionalization | 75-92 | 80-120 | Pd/C, Pd(OAc)₂ | Pre-formed biphenyl | Site-specific |
| Carboxylic Acid Protecting Groups | ||||
|---|---|---|---|---|
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability | Advantages |
| Methyl Ester | MeOH/H⁺ or CH₂N₂ | Aq. NaOH or H⁺ | Acid/base labile | Simple, inexpensive |
| Ethyl Ester | EtOH/H⁺ | Aq. NaOH or H⁺ | Acid/base labile | Simple, inexpensive |
| tert-Butyl Ester | Isobutene/H⁺ | TFA or aq. H⁺ | Acid labile | Bulky, selective |
| Benzyl Ester | BnOH/DCC | H₂/Pd-C or HBr/AcOH | Hydrogenolysis | Mild deprotection |
| Trimethylsilyl Ester | Me₃SiCl/Py | Bu₄N⁺F⁻ or K₂CO₃ | Fluoride labile | Fluoride specific |
| Allyl Ester | Allyl-Br/K₂CO₃ | Pd(PPh₃)₄ | Pd-catalyzed | Metal-free removal |
| 3-Methylbut-2-enoyl Ester | Mild conditions | I₂/cyclohexane, RT | Iodine cleavage | Very mild conditions |
| dM-Dim Ester | Room temperature | NaIO₄/THF-H₂O | Oxidatively labile | Orthogonal to acid/base |
| Supersilyl Ester | Mild conditions | Photolysis | Photolabile | Exceptional stability |
Irritant